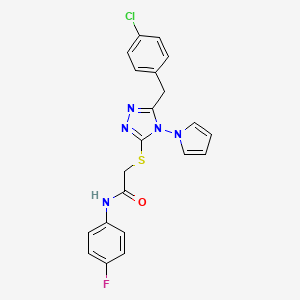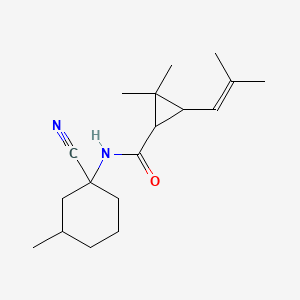![molecular formula C22H26ClN3O5S2 B2491872 N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1327514-96-4](/img/structure/B2491872.png)
N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of molecules known for their diverse biological activities, which can be attributed to the presence of benzothiazole, benzamide, and morpholino groups. Such molecules are often explored for their potential in medicinal chemistry due to their structural complexity and functional diversity.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step organic reactions, starting from basic building blocks like benzothiazole derivatives, methoxybenzenes, and morpholinoethylamines. The synthesis could involve amide bond formation, sulfonamide linkage, and alkylation steps under specific conditions to ensure the correct structural assembly (Wang et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography or NMR spectroscopy, providing insights into the conformation, bond lengths, and angles critical for understanding the molecule's three-dimensional arrangement and potential interaction sites with biological targets (Pang et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving this compound might include its functionalization or derivatization at various positions to study the effect on biological activity or to improve its physicochemical properties. The presence of functional groups like methoxy, sulfonyl, and amide provides several sites for chemical modifications (Esmaili & Nematollahi, 2013).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in biological systems and its formulation potential. These properties can be influenced by the molecular structure and the presence of specific functional groups (Sahin et al., 2012).
Chemical Properties Analysis
The chemical stability, reactivity, and interaction with other molecules (e.g., potential binding to biological targets) are critical aspects. Studies on related compounds can provide insights into how structural elements like the benzothiazole core and morpholinoethyl groups affect these properties, contributing to the compound's overall biological activity and potential therapeutic use (Hassan et al., 2014).
科学的研究の応用
Synthesis of Novel Compounds
Research in the field of medicinal chemistry has led to the synthesis of various novel compounds derived from similar chemical structures, aiming to explore their therapeutic potentials. For instance, the development of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derivatives has been reported, demonstrating significant anti-inflammatory and analgesic activities due to their COX-1/COX-2 inhibitory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Agents
The design and synthesis of new 1,2,4-triazole derivatives containing morpholine moiety have been explored as antimicrobial agents. These compounds have shown good or moderate antimicrobial activity, highlighting the relevance of incorporating morpholine and other functional groups to enhance antimicrobial efficacy (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Anticancer Activity
The synthesis of bioactive molecules featuring fluoro substituted benzothiazoles and sulphonamido quinazolinyl imidazole has been undertaken for biological and pharmacological screening, including antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These studies lay the groundwork for further exploration into the anticancer properties of such compounds (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Antifungal Agents
Research into the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives has shown potential as antifungal agents. This suggests a promising avenue for developing new antifungal treatments by manipulating the thiazole and benzamide components (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).
Neuroprotective Activity
In the search for treatments for neurodegenerative diseases like Alzheimer's, compounds with selective inhibitory activity against histone deacetylase 6 (HDAC6) have been identified. These compounds, such as N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, exhibit neuroprotective activity by reducing tau protein phosphorylation and aggregation, suggesting a potential therapeutic pathway for Alzheimer's disease (Lee, Fan, Huang, Chao, Hsu, Lin, Yeh, Lai, Li, Huang, Yang, & Liou, 2018).
作用機序
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
The compound exhibits uncompetitive and selective inhibition against AChE . Uncompetitive inhibitors bind to the enzyme-substrate complex, preventing the complex from releasing the products and thus inhibiting the enzyme’s activity. The molecular docking studies revealed that the compound was binding to both the CAS and PAS site, giving a mixed type of inhibition .
Result of Action
The compound has shown to inhibit Aβ 1-42 aggregation , which is a key factor in the development of Alzheimer’s disease. It also has neuroprotective properties and can enhance cognition . In addition, it has shown low toxicity and is capable of impeding loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells .
特性
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2.ClH/c1-29-16-7-8-18-19(15-16)31-22(23-18)25(10-9-24-11-13-30-14-12-24)21(26)17-5-3-4-6-20(17)32(2,27)28;/h3-8,15H,9-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYPOHWKZIXAJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=CC=C4S(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2491789.png)
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-benzoylbenzoate](/img/structure/B2491790.png)
![3-fluoro-N,N-dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B2491793.png)

![potassium 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate](/img/structure/B2491795.png)


![5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2491802.png)
![N~1~-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B2491804.png)


![N-(2,3-dihydro-1H-inden-1-yl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2491808.png)

